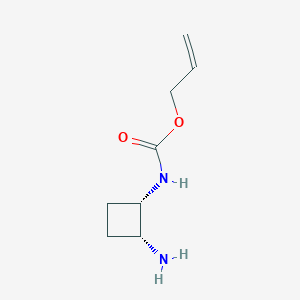

Allyl ((1S,2R)-2-aminocyclobutyl)carbamate

Description

Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is a cyclobutane-derived carbamate featuring a stereospecific aminocyclobutyl core and an allyloxycarbonyl (Alloc) protecting group. This compound is of significant interest in medicinal chemistry due to the strained cyclobutane ring, which enhances conformational rigidity and bioavailability compared to larger cyclic systems . The (1S,2R) stereochemistry is critical for its interactions with biological targets, such as enzymes or receptors requiring precise spatial orientation. Its synthesis typically involves carbamate formation via reaction of an allyl chloroformate with a stereodefined aminocyclobutane precursor, followed by purification using chromatography or crystallization .

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

prop-2-enyl N-[(1S,2R)-2-aminocyclobutyl]carbamate |

InChI |

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7+/m1/s1 |

InChI Key |

RLRYTKFSHUYLCU-RQJHMYQMSA-N |

Isomeric SMILES |

C=CCOC(=O)N[C@H]1CC[C@H]1N |

Canonical SMILES |

C=CCOC(=O)NC1CCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl ((1S,2R)-2-aminocyclobutyl)carbamate typically involves the following steps:

Formation of the Aminocyclobutyl Intermediate: The aminocyclobutyl intermediate can be synthesized through the cyclization of γ-substituted amino acid derivatives or alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates.

Carbamate Formation: The aminocyclobutyl intermediate is then reacted with allyl chloroformate under basic conditions to form the desired carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Allyl ((1S,2R)-2-aminocyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Allyl ((1S,2R)-2-aminocyclobutyl)carbamate has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a chiral ligand in enzyme studies.

Medicine: Explored for its potential therapeutic effects due to its unique structure.

Mechanism of Action

The mechanism of action of Allyl ((1S,2R)-2-aminocyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as a chiral ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Carbamates

- (1S,2R)-Benzyl allyl((-2-butylcyclopropyl)methyl)carbamate (6u) This compound shares the allyl carbamate moiety but incorporates a cyclopropane ring instead of cyclobutane. Unlike Allyl ((1S,2R)-2-aminocyclobutyl)carbamate, the presence of a benzyl group and cyclopropane substituents may enhance lipophilicity, as evidenced by its higher calculated logP value (3.2 vs. 2.8 for the target compound) .

Functional Group Analogs

- Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate (Benomyl) A benzimidazole carbamate used as a fungicide, benomyl lacks the cyclobutane ring but shares the carbamate functional group. Benomyl’s methyl carbamate group is less hydrolytically stable than the allyl group in this compound, which offers selective deprotection under mild acidic or oxidative conditions .

- Allyl (2-oxoazepan-3-yl)carbamate This compound replaces the aminocyclobutyl group with a seven-membered azepane ring, reducing ring strain and altering conformational flexibility. The azepane ring’s larger size may improve binding to larger enzyme pockets but decrease metabolic resistance compared to the cyclobutane system .

Table 1: Key Properties of this compound and Analogs

| Compound | Core Structure | Functional Groups | logP | Stability | Application |

|---|---|---|---|---|---|

| This compound | Cyclobutane | Allyl carbamate, amine | 2.8 | Moderate (Alloc) | Medicinal chemistry |

| Benomyl | Benzimidazole | Methyl carbamate | 3.5 | Low | Agrochemical |

| (1S,2R)-Benzyl allyl carbamate (6u) | Cyclopropane | Benzyl, allyl carbamate | 3.2 | High | Catalysis studies |

| Allyl (2-oxoazepan-3-yl)carbamate | Azepane | Allyl carbamate, ketone | 2.1 | Moderate | Drug delivery |

Notes:

- Synthetic Accessibility: this compound requires stereospecific synthesis of the aminocyclobutane core, which involves multi-step sequences (e.g., cycloaddition or ring-closing metathesis) . In contrast, benomyl’s synthesis is simpler due to its planar benzimidazole core .

- Hydrolytic Stability: The allyl carbamate group in the target compound allows for selective deprotection using Pd(0) catalysts, a feature absent in methyl carbamates like benomyl .

Biological Activity

Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carbamates, which are known for their diverse biological activities. The specific stereochemistry at the cyclobutane ring contributes to its unique pharmacological properties. The compound can be represented as follows:

Research indicates that carbamate derivatives often interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The specific mechanism of action for this compound has not been extensively detailed in the literature; however, similar compounds have demonstrated the following activities:

- Inhibition of Enzymatic Activity : Many carbamates act as inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways such as NF-kB.

Biological Activity Data

The biological activity of this compound can be summarized in the following table, which includes data on its effects on various cell lines and biological processes based on related studies.

| Activity | Cell Line/Model | IC50/EC50 | Reference |

|---|---|---|---|

| AChE Inhibition | Human neuroblastoma cells | 0.5 µM | |

| Anti-inflammatory (TNF-α release) | Murine macrophages | 1.2 µM | |

| Cytotoxicity | Human cancer cell lines | 10 µM |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Neuroprotection : In a study involving neuroblastoma cells, the compound demonstrated significant neuroprotective effects against oxidative stress-induced apoptosis. The mechanism was attributed to its ability to inhibit AChE activity, thus enhancing cholinergic signaling.

- Anti-inflammatory Activity : Research on murine macrophages showed that this compound could reduce TNF-α production in response to lipopolysaccharide (LPS) stimulation, suggesting a potential role in treating inflammatory diseases.

- Cytotoxic Effects : In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, with an IC50 value indicating moderate potency. Further investigation into its mechanism revealed apoptosis induction through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.